

The Influence of pKa on Endosomal Escape: A Technical Guide to ATX-0114

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Compound of Interest

Compound Name: ATX-0114

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This in-depth technical guide explores the critical role of the acid dissociation constant (pKa) of the ionizable lipid **ATX-0114** in mediating endosomal escape, a pivotal step for the successful intracellular delivery of therapeutic payloads by lipid nanoparticles (LNPs). We will delve into the quantitative data available for **ATX-0114**, provide detailed experimental protocols for assessing key parameters, and visualize the underlying mechanisms and workflows.

Introduction to ATX-0114 and the Significance of pKa

ATX-0114 is a proprietary ionizable cationic lipid developed by Arcturus Therapeutics for use in LNP-based drug delivery systems.^{[1][2]} Ionizable lipids are a critical component of modern LNP formulations, designed to be near-neutral at physiological pH (around 7.4) and to become positively charged within the acidic environment of the endosome (pH 5.0-6.5). This pH-responsive behavior is fundamental to their function. A neutral surface charge in circulation minimizes non-specific interactions with blood components and reduces toxicity. Upon endocytosis into a target cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops due to the activity of vacuolar-type H⁺-ATPases. This acidic environment protonates the ionizable lipid, leading to a net positive charge on the LNP. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, ultimately leading to membrane destabilization and the release of the encapsulated cargo, such as siRNA or mRNA, into the cytoplasm. This process is known as endosomal escape.

The pKa of an ionizable lipid is the pH at which 50% of its molecules are ionized. It is a key determinant of the efficiency of endosomal escape. An optimal pKa ensures that the lipid remains largely neutral in the bloodstream but becomes sufficiently protonated in the maturing endosome to trigger cargo release.^{[3][4]} If the pKa is too high, the LNP may be prematurely cleared from circulation or exhibit toxicity. If the pKa is too low, the lipid may not become sufficiently protonated in the endosome to induce efficient escape, trapping the therapeutic payload within the endo-lysosomal pathway for degradation.

Quantitative Data for ATX-0114

The pKa of the ionizable lipid **ATX-0114** has been reported to be 6.69.^[5] This value places it within the range that is generally considered effective for in vivo delivery, which is often cited as being between 6.2 and 6.7. While direct comparative studies quantifying the endosomal escape efficiency of **ATX-0114** against a wide range of other ionizable lipids with varying pKa values are not extensively available in the public domain, its pKa suggests a design optimized for efficient protonation within the mid-to-late endosomal compartments.

For context, a selection of other commonly used ionizable lipids and their reported pKa values are presented in the table below.

Ionizable Lipid	Reported Apparent pKa	Reference
ATX-0114	6.69	^[5]
DLin-MC3-DMA	6.44	^[6]
SM-102	~6.7	^[7]
ALC-0315	~6.1	^[7]
C12-200	~6.2-6.4	

Experimental Protocols

Determination of Apparent pKa of Lipid Nanoparticles using the TNS Assay

The apparent pKa of an ionizable lipid within a fully formulated LNP can be determined using a fluorescence-based assay with 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) as a probe.

TNS is a fluorescent dye that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it binds to the surface of LNPs. The intensity of TNS fluorescence is dependent on the surface charge of the LNP, which in turn is a function of the pH and the pKa of the ionizable lipid.

Materials:

- Formulated LNPs (without encapsulated nucleic acid)
- TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) stock solution in DMSO
- A series of buffers with a range of pH values (e.g., from pH 3 to 10)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

Procedure:

- **Preparation of Buffers:** Prepare a series of buffers covering a pH range from approximately 3 to 10. A universal buffer system (e.g., containing citrate, phosphate, and borate) can be used to ensure consistent ionic strength across the pH range.
- **Sample Preparation:** Dilute the blank LNP formulation in each of the different pH buffers to a suitable final lipid concentration.
- **TNS Addition:** Add a small aliquot of the TNS stock solution to each well containing the diluted LNPs in the different pH buffers.
- **Incubation:** Incubate the plate at room temperature for a short period to allow for TNS binding to the LNPs to equilibrate.
- **Fluorescence Measurement:** Measure the fluorescence intensity in each well using a fluorescence plate reader. The excitation wavelength for TNS is typically around 320-325 nm, and the emission wavelength is around 430-450 nm.^{[6][8][9][10]}

- **Data Analysis:** Plot the fluorescence intensity as a function of pH. The resulting data will typically form a sigmoidal curve. The apparent pKa is determined by fitting the data to a sigmoidal dose-response equation and calculating the pH at which the fluorescence is 50% of the maximum.^[6]

Quantification of Endosomal Escape using the Galectin-8/9 Assay

Galectins are a family of cytosolic proteins that can recognize and bind to glycans exposed on the inner leaflet of endosomal and lysosomal membranes upon membrane damage. This recruitment of fluorescently tagged galectins (e.g., Galectin-8 or Galectin-9 fused to GFP or mCherry) to sites of endosomal rupture provides a direct visual and quantifiable measure of endosomal escape.

Materials:

- A cell line stably expressing a fluorescently tagged galectin (e.g., HeLa-mCherry-Galectin-8).
- LNPs loaded with a fluorescently labeled payload (e.g., Cy5-siRNA).
- High-content imaging system or confocal microscope with live-cell imaging capabilities.
- Cell culture reagents.

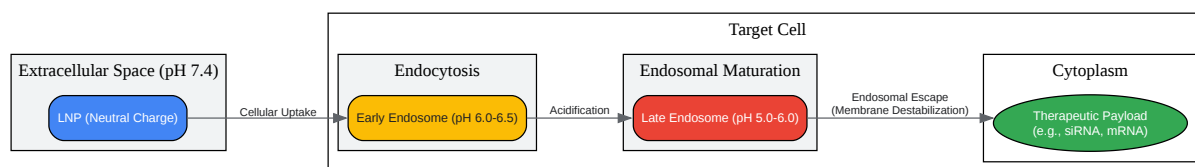
Procedure:

- **Cell Culture and Seeding:** Culture the galectin-reporter cell line under standard conditions. Seed the cells into a suitable imaging format (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere overnight.
- **LNP Treatment:** Treat the cells with the fluorescently labeled LNPs at the desired concentration.
- **Live-Cell Imaging:** Acquire time-lapse images of the cells using a high-content imaging system or confocal microscope. Capture both the channel for the fluorescent payload (e.g., Cy5) and the channel for the fluorescent galectin (e.g., mCherry).

- **Image Analysis:** Analyze the acquired images to identify and quantify the co-localization of galectin puncta with the fluorescent LNP signal. The appearance of a galectin signal around an LNP-containing vesicle indicates an endosomal escape event.^{[11][12][13]}
- **Quantification:** The percentage of LNP-containing endosomes that recruit galectin can be quantified to determine the endosomal escape efficiency. The timing and duration of these events can also be analyzed.

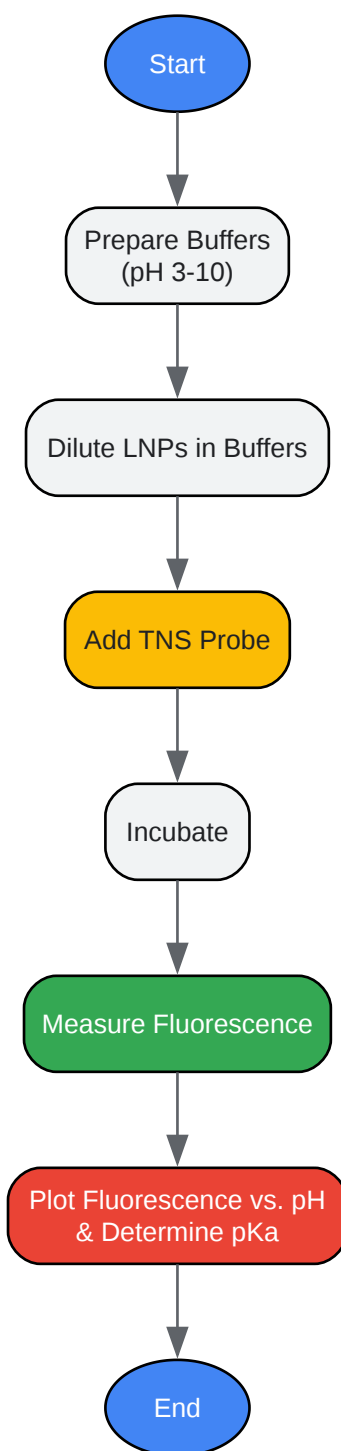
Visualizations

The following diagrams illustrate the key processes involved in LNP-mediated delivery and the experimental workflow for pKa determination.



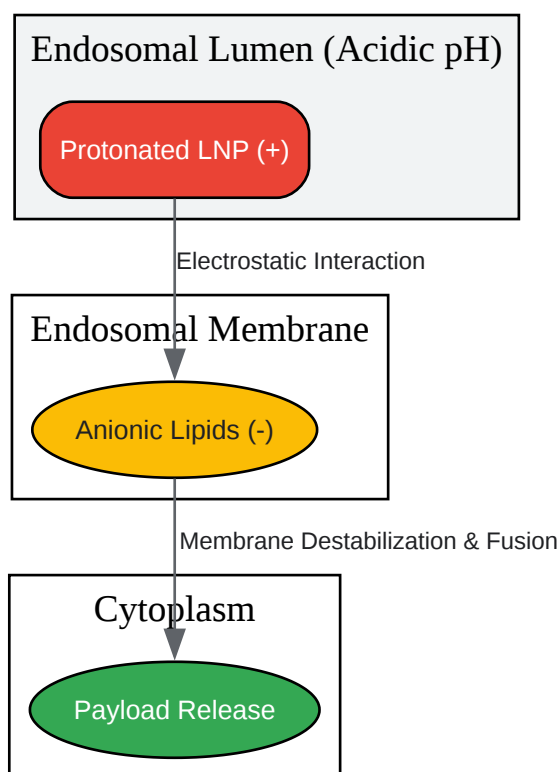
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Caption: LNP uptake and endosomal escape pathway.



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Caption: Workflow for TNS-based pKa determination.



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Caption: Mechanism of pKa-dependent endosomal escape.

Conclusion

The pKa of an ionizable lipid is a paramount parameter in the design of effective LNP-based delivery systems. **ATX-0114**, with its pKa of 6.69, is positioned to leverage the pH differential between the physiological environment and the endosomal compartments to facilitate efficient endosomal escape. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of pKa and endosomal escape, which are essential for the rational design and optimization of novel LNP formulations for a wide range of therapeutic applications. Further research providing direct comparative data on the endosomal escape efficiency of **ATX-0114** will be invaluable to the field.

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